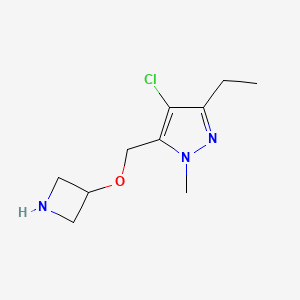
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with azetidin-3-yloxy, chloro, ethyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while alkylation can be performed using alkyl halides in the presence of a base.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group is introduced via nucleophilic substitution, where azetidine reacts with an appropriate leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro group.
科学的研究の応用
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidin-3-yloxy group may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The chloro, ethyl, and methyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical behavior.
類似化合物との比較
Similar Compounds
Uniqueness
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the azetidin-3-yloxy group is particularly noteworthy, as it can significantly influence the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C10H16ClN3O |
|---|---|
分子量 |
229.71 g/mol |
IUPAC名 |
5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |
InChI |
InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3 |
InChIキー |
QLRPRDWOGUQNIV-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN(C(=C1Cl)COC2CNC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


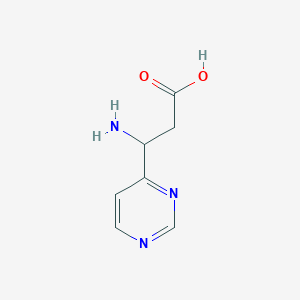

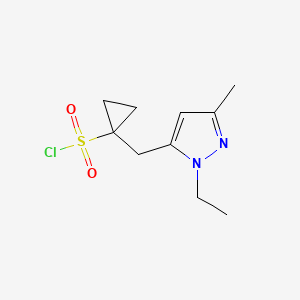
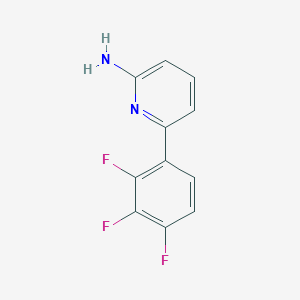
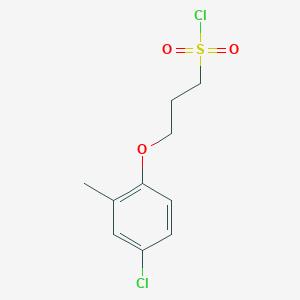
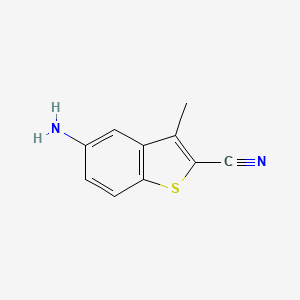
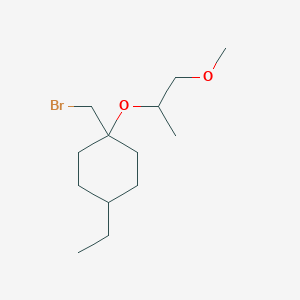
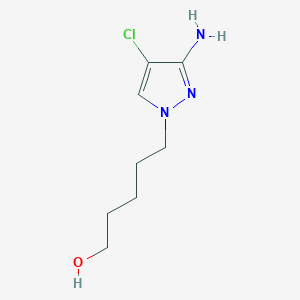
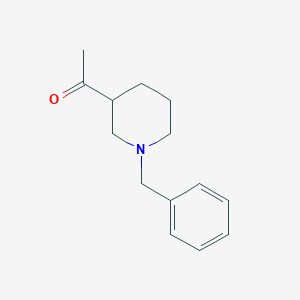
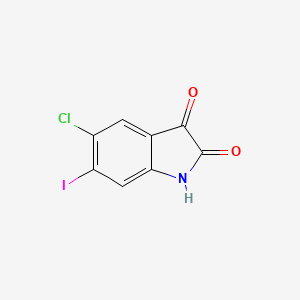
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
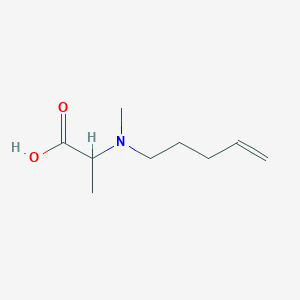
![6-Chloro-2-[(thiolan-3-yl)methyl]pyrimidine-4-carboxylic acid](/img/structure/B13634813.png)
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
